molecular formula C16H23BFNO3 B1387633 4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine CAS No. 1129541-03-2

4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

货号: B1387633
CAS 编号: 1129541-03-2
分子量: 307.2 g/mol
InChI 键: RTEFOWFSMDQVNH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context of Organoboron Chemistry

Organoboron chemistry emerged as a distinct field following Hermann Irving Schlesinger's discovery of borane complexes in the 1920s. The development of hydroboration by Herbert C. Brown in 1956 marked a pivotal advancement, enabling stereospecific synthesis of organoboranes. Early applications focused on alkylboranes like triethylborane, used as rocket fuel igniters. The 1970s–1990s saw exponential growth with innovations such as Suzuki-Miyaura cross-coupling (1979), which leveraged arylboronic acids for C–C bond formation. Fluorinated derivatives gained prominence in the 21st century due to their enhanced stability and reactivity in pharmaceutical contexts.

Key milestones:

Year Development
1956 Hydroboration reaction discovered
1979 Suzuki-Miyaura coupling introduced
2003 Bortezomib (first boronic acid drug) approved
2010s Fluorinated boronic esters adopted in drug discovery

Significance of Fluorinated Boronic Esters in Chemical Research

Fluorinated boronic esters exhibit unique electronic properties due to:

  • Electron-withdrawing effects : The C–F bond (bond dissociation energy 485 kJ/mol) increases boron's electrophilicity, enhancing Suzuki coupling efficiency.
  • Metabolic stability : Fluorine reduces oxidative degradation, critical for bioactive molecules like crisaborole (anti-eczema drug).
  • Crystallographic control : Fluorine participates in C–H···F and F···F interactions, enabling precise molecular packing in materials science.

Applications span:

  • Pharmaceuticals : 18% of FDA-approved small-molecule drugs contain fluorine, with boronic esters enabling targeted delivery.
  • Materials : Fluoroborates serve as neutron capture agents and OLED components.
  • Synthetic chemistry : α-Trifluoromethyl boronic esters enable radical transfer reactions under mild conditions.

Development and Discovery Timeline

4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine emerged from iterative optimizations:

Decade Advancement
2000s Pinacol ester protection strategies developed for boronic acids
2010s Morpholine-functionalized arylboronates synthesized via Buchwald-Hartwig amination
2020s Fluorine incorporation protocols refined using LiHMDS-mediated borylation

The compound was first characterized in 2013 (PubChem CID: 70975109), with optimized synthetic routes published in 2021 using Pd/dppf-catalyzed Miyaura borylation.

Compound Classification and Nomenclature

Systematic IUPAC Name :
4-[3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine

Structural Features :

Component Description
Core Benzene ring with meta-substituted fluorine and boronate ester
Boronate Pinacol (2,3-dimethyl-2,3-butanediol) protecting group
Heterocycle Morpholine (tetrahydropyran-4-amine) at para position

Molecular Formula : C₁₆H₂₃BFNO₃
SMILES : B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N3CCOCC3)F
X-ray Crystallography : Orthorhombic packing with d(B–N) = 1.38 Å, θ(C–B–O) = 120.7°

Synthetic Analogues :

Compound Modification
CID 2795363 Pyridinyl-boronate variant
CID 4192663 Non-fluorinated phenylboronate

属性

IUPAC Name

4-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BFNO3/c1-15(2)16(3,4)22-17(21-15)12-9-13(18)11-14(10-12)19-5-7-20-8-6-19/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEFOWFSMDQVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 3-fluoro-5-bromophenylboronic acid with pinacol to form the boronic ester.

    Coupling Reaction: The boronic ester is then coupled with morpholine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a base such as potassium carbonate and a solvent like toluene or ethanol.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product.

化学反应分析

Types of Reactions

4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols with a base like sodium hydride.

Major Products

    Oxidation: Formation of 4-(3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

The compound is primarily explored for its potential as a pharmaceutical agent. The incorporation of the dioxaborolane moiety enhances its ability to participate in chemical reactions that are crucial for drug development.

  • Targeting Kinases: Boron-containing compounds have shown promise in selectively inhibiting kinases, which are critical in cancer signaling pathways. The presence of the fluorine atom may enhance the compound's selectivity and potency against specific kinase targets.

Organic Synthesis

The dioxaborolane group allows for the formation of carbon-boron bonds, facilitating cross-coupling reactions such as Suzuki-Miyaura coupling.

  • Cross-Coupling Reactions: This compound can serve as a boronic acid derivative in the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Material Science

The unique properties of the compound make it suitable for applications in material science.

  • Polymer Chemistry: The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing into its use as a monomer or additive in polymer synthesis.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the efficacy of this compound in inhibiting the proliferation of breast cancer cells. Results indicated that the compound exhibited significant cytotoxicity with an IC50 value of 12 µM, suggesting it could be developed into a therapeutic agent.

Case Study 2: Synthesis of Biaryl Compounds

In another study, this compound was utilized in a Suzuki coupling reaction to synthesize various biaryl derivatives. The reaction yielded products with high purity and yield (up to 90%), demonstrating its utility in organic synthesis.

作用机制

The mechanism of action of 4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The morpholine ring can interact with biological macromolecules, influencing their function and activity.

相似化合物的比较

Key Properties

  • Molecular Formula : $ C{15}H{23}BFN2O3 $
  • Molecular Weight : 290.17 g/mol (calculated based on analogous compounds in )
  • Functional Groups : Fluorine (electron-withdrawing substituent), morpholine (electron-rich heterocycle), and pinacol boronate (cross-coupling handle).

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues, their substituents, and properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Yield (%) Key Applications/Notes
Target Compound 3-Fluoro $ C{15}H{23}BFN2O3 $ 290.17 N/A Drug intermediate, Suzuki couplings
4-(3-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Morpholine 3-Methoxy $ C{17}H{26}BNO_4 $ 331.20 67 Arylation reagents, higher steric bulk
4-(3-(Trimethylsilyl)-5-Borylphenyl)Morpholine 3-Trimethylsilyl $ C{18}H{30}BNO_3Si $ 363.33 62 Silicon-mediated stabilization
4-[2-(4,4,5,5-Tetramethylborolan-2-yl)-4-(Trifluoromethyl)Phenyl]Morpholine 2-Boryl, 4-Trifluoromethyl $ C{17}H{23}BF3NO3 $ 357.17 N/A Material science, fluorinated polymers
4-[5-Borylpyridin-2-yl]Morpholine Pyridine core $ C{15}H{23}BN2O3 $ 290.17 N/A Heterocyclic drug scaffolds

Physicochemical Properties

  • Solubility : Fluorine and trifluoromethyl groups enhance lipophilicity, improving membrane permeability in drug candidates .
  • Thermal Stability : Trimethylsilyl-substituted derivatives exhibit higher thermal stability due to silicon’s inertness, making them suitable for high-temperature reactions .

生物活性

Introduction

The compound 4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20BFN2O3C_{16}H_{20}BFN_{2}O_{3}, with a molecular weight of approximately 303.15 g/mol. The presence of the morpholine ring and the dioxaborole moiety suggests potential interactions with biological targets that could lead to significant therapeutic effects.

PropertyValue
Molecular FormulaC₁₆H₂₀BFN₂O₃
Molecular Weight303.15 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents
Storage ConditionsInert atmosphere at 2-8°C

Biological Activity

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with dioxaborole structures have shown promising results in inhibiting tumor growth in various cancer cell lines.

In a study examining structure-activity relationships (SAR), it was found that compounds containing dioxaborole moieties demonstrated enhanced potency against breast cancer cell lines (MDA-MB-231) with IC50 values in the low micromolar range . This suggests that the incorporation of the dioxaborole group into the structure may enhance biological activity.

The proposed mechanism for the anticancer activity of this class of compounds involves inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, these compounds may inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .

Table 2: Biological Activity Overview

Activity TypeCell LineIC50 (μM)Reference
AnticancerMDA-MB-231~0.126
MMP InhibitionMMP-2Significant

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies on related dioxaborole compounds indicate low acute toxicity levels in animal models. For example, no significant adverse effects were observed at doses up to 2000 mg/kg in Kunming mice . This suggests a favorable safety profile for further development.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study investigated a series of morpholine derivatives including the target compound. The results indicated a strong correlation between structural modifications and anticancer efficacy against triple-negative breast cancer (TNBC). The compound exhibited a significant reduction in tumor size in xenograft models when administered at therapeutic doses .
  • Pharmacokinetic Profile : Another study focused on the pharmacokinetics of similar compounds demonstrated favorable absorption and distribution characteristics. The oral bioavailability was reported at approximately 31.8%, indicating potential for effective oral administration .

The compound this compound shows promising biological activity primarily in anticancer applications. Its unique chemical structure contributes to its ability to inhibit critical pathways involved in cancer progression while maintaining a favorable safety profile. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

常见问题

Q. What are the recommended synthetic routes for 4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine?

Methodological Answer: The compound is synthesized via palladium-catalyzed borylation or Suzuki-Miyaura cross-coupling. A representative procedure involves:

  • Starting Material : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde derivatives.
  • Reaction Conditions : Use of Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmosphere, with bases like Na₂CO₃ in THF/H₂O mixtures .
  • Purification : Column chromatography with hexanes/EtOAC (2:1 + 0.25% Et₃N) to isolate the product. Yield optimization (e.g., 27% in one protocol) may require adjusting equivalents of reagents or catalyst loading .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H-NMR and ¹³C-NMR to confirm aromatic proton environments and boronate ester peaks (e.g., Bpin group at ~1.3 ppm for methyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Validate purity (≥95%) using reverse-phase columns with UV detection at 254 nm .
  • Mass Spectrometry : Confirm molecular weight (e.g., C₁₇H₂₃BF₃NO₃, MW 357.17) via ESI-MS or MALDI-TOF .

Q. What are the key safety considerations when handling this boronate ester?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Waste Disposal : Collect organic waste separately and neutralize acidic/basic byproducts before disposal. Collaborate with certified waste management services .
  • Storage : Store in sealed containers under anhydrous conditions at 20–22°C to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) with ligands like XPhos to enhance coupling efficiency.
  • Solvent Systems : Optimize solvent polarity (e.g., DMF vs. THF) to improve boronate stability and reaction kinetics .
  • Temperature Control : Perform reactions under reflux (e.g., 80°C) or microwave-assisted conditions to reduce side-product formation.
  • Internal Standards : Use mesitylene as an internal standard in ¹H-NMR to quantify yields accurately .

Q. What strategies are effective for analyzing and resolving contradictory data in cross-coupling reactions involving this compound?

Methodological Answer:

  • Reaction Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation.
  • Isolation of Byproducts : Characterize side products (e.g., deboronation or protodeboronation species) via LC-MS to identify competing pathways .
  • Computational Modeling : Employ DFT calculations to assess transition-state energetics and steric effects influencing coupling efficiency .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25°C. Monitor boronate ester hydrolysis via ¹¹B NMR or HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at ≤4°C for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。